Gold phosphine
Description
Structure
2D Structure
Properties
CAS No. |
128444-81-5 |
|---|---|
Molecular Formula |
AuH3P |
Molecular Weight |
230.964 g/mol |
IUPAC Name |
gold;phosphane |
InChI |
InChI=1S/Au.H3P/h;1H3 |
InChI Key |
XGELIJUZAOYNCA-UHFFFAOYSA-N |
Canonical SMILES |
P.[Au] |
Origin of Product |
United States |
Historical Context and Evolution of Gold Phosphine Chemistry
The exploration of gold chemistry has a long history, though for much of it, the focus remained on the elemental metal's recovery and purification. wiley-vch.de The synthesis of the first gold(I) complex featuring a phosphine (B1218219) ligand, [Au(PPh₃)₃]Cl, and the observation of its luminescence in 1971 marked a pivotal moment in the field. psu.edu This discovery opened the door to a deeper investigation of the coordination chemistry of gold, particularly with phosphine ligands, which are known for their strong σ-donating abilities. rsc.org
Early research primarily focused on the synthesis and characterization of simple mononuclear and dinuclear gold(I) phosphine complexes. wiley-vch.de These studies laid the groundwork for understanding the fundamental principles of their structure and bonding. A significant breakthrough was the realization that the properties of these complexes could be finely tuned by modifying the phosphine ligands. nih.govacs.org This led to the development of a vast library of phosphine ligands with varying steric and electronic properties, which in turn allowed for the synthesis of gold complexes with tailored reactivity and physical characteristics.
The field saw further expansion with the exploration of multinuclear gold phosphine clusters. These complex structures, often held together by aurophilic interactions—weak attractive forces between gold atoms—exhibited unique photophysical properties, sparking interest in their potential applications in materials science. rsc.orgchinesechemsoc.org The ability to construct diverse architectures through the self-assembly of these clusters has been a significant area of research. chinesechemsoc.org
Contemporary Significance and Scope of Gold Phosphine Research
Synthesis of Gold(I) Phosphine Complexes
Gold(I) phosphine complexes are typically synthesized through the reduction of a gold(III) precursor in the presence of a phosphine ligand or by direct reaction of a gold(I) salt with a phosphine. A common and straightforward method involves the reaction of tetrachloroauric acid (HAuCl₄) with two equivalents of a phosphine ligand. mdpi.com This reaction, often carried out in an alcohol solvent at low temperatures, results in the reduction of Au(III) to Au(I) and the formation of the corresponding chloro(phosphine)gold(I) complex. mdpi.com
Another versatile route employs chloro(dimethylsulfide)gold(I), [Au(SMe₂)Cl], as a precursor. academie-sciences.fr This compound readily reacts with a wide range of phosphine ligands in a simple ligand substitution reaction, displacing the labile dimethyl sulfide (B99878) ligand to form the desired [AuCl(PR₃)] complex. This method is particularly useful for synthesizing complexes with sensitive phosphine ligands under mild conditions. academie-sciences.fr
More complex gold(I) complexes can be prepared from these basic [AuCl(PR₃)] precursors. For instance, reactions with organoboronic acids or carbazole (B46965) derivatives in the presence of a base like cesium carbonate can be used to introduce organic fragments, linking them directly to the gold(I) center. rsc.org The reaction conditions, such as solvent and temperature, are tailored to the specific reactants. rsc.org Furthermore, phosphanegold(I) complexes can be synthesized by reacting precursors like [Au(PR₃)Cl] with other ligands, such as thiosemicarbazones, in the presence of a silver salt like AgPF₆ to abstract the chloride ligand. nih.gov
| Precursor | Reagent(s) | Product Type | Reference |
| HAuCl₄·3H₂O | Phosphine Ligand (2 eq.) | [AuCl(PR₃)] | mdpi.com |
| [Au(SMe₂)Cl] | Phosphine Ligand | [AuCl(PR₃)] | academie-sciences.fr |
| [AuCl(PR₃)] | Organoboronic Acid, Base | [Au(R')(PR₃)] | rsc.org |
| [AuCl(PR₃)] | Thiosemicarbazone, AgPF₆ | [Au(PR₃)(Ligand)]PF₆ | nih.gov |
Synthesis of Gold(III) Phosphine Complexes
The synthesis of gold(III) phosphine complexes presents a greater challenge due to the propensity of gold(III) to oxidize phosphine ligands. nih.govacs.org Direct reaction of a gold(III) salt, such as AuCl₃, with a phosphine ligand often leads to a mixture of the desired gold(III) complex and oxidized phosphine, alongside reduced gold(I) species. acs.org
To circumvent this issue, a more effective and widely used strategy is the oxidation of a pre-formed, stable gold(I) phosphine complex. nih.govacs.org This two-step approach involves first synthesizing the Au(I) complex, as described in the previous section, and then oxidizing it to Au(III) using a suitable oxidizing agent. Reagents such as dihalo(phenyl)-λ³-iodanes (e.g., PhICl₂) or elemental bromine (Br₂) have proven effective for this transformation. nih.govacs.org This method offers better control and avoids the unwanted side reaction of ligand oxidation by the gold(III) precursor. nih.gov
Another synthetic avenue is through transmetallation reactions. This involves the transfer of an organic ligand from another metallic compound to the gold(III) center. Historically, organomercury and organotin compounds were used, but due to their toxicity, alternative reagents are now favored. chemistryviews.orgacs.org For example, dibenzosiloles can be used to transfer a biphenyl (B1667301) ligand to a gold(III) precursor like Na[AuCl₄] in a process that is more environmentally benign than older methods using organostannanes. chemistryviews.org A further innovative route involves the intramolecular oxidative addition of an aryl-halide bond to a gold(I) center, which is facilitated by a chelating phosphine ligand, directly yielding a cyclometalated gold(III) complex. acs.org
| Method | Gold Precursor | Key Reagent(s) | Product Type | Reference |
| Oxidation | [Au(I)(PR₃)L] | PhICl₂, Br₂ | [Au(III)(PR₃)LCl₂] | nih.govacs.org |
| Transmetallation | Na[AuCl₄] | Dibenzosilol, AgF | 2,2'-Biphenyl gold(III) complex | chemistryviews.org |
| Direct Cyclometalation | AuI | 8-Iodo naphthyl phosphine | (P,C) Cyclometalated Au(III) complex | acs.org |
| Arylating/Oxidant | [Au(aryl)(tht)] | [TlCl(aryl)₂]n | Diphenylphosphanide Au(III) complex | researchgate.net |
Preparation of Gold(I) Phosphido Complexes
Gold(I) phosphido complexes, which feature a direct bond between gold and a negatively charged phosphorus atom, are typically prepared by the deprotonation of secondary phosphine complexes. nih.govacs.org The synthesis starts with a gold(I) secondary phosphine halide complex, such as Au(PHR₂)Cl. acs.org
The key step is the reaction of this precursor with a base. Aqueous ammonia (B1221849) is commonly used for this deprotonation, effectively removing the proton from the phosphorus atom to generate the phosphido ligand. nih.govacs.org This process leads to the formation of oligomeric structures, often cyclic, with the general formula [Au(PR₂)]n. acs.org The size of the resulting ring (n) can vary depending on the steric bulk of the R groups on the phosphido ligand. For example, crystallographic studies have revealed ring sizes of n=3, 4, and 6 for different phosphido ligands. nih.gov The use of bulky substituents on the phosphine is crucial for obtaining soluble phosphido complexes that can be readily characterized. acs.org
| Precursor | Deprotonating Agent | Product | Structural Motif | Reference |
| Au(PHMes₂)Cl | Aqueous Ammonia | [Au(PMes₂)]n | Tetrameric Ring (n=4) | nih.govacs.org |
| Au(PHCy₂)Cl | Aqueous Ammonia | [Au(PCy₂)]n | Hexameric Ring (n=6) | nih.govacs.org |
| Au(PH(t-Bu)₂)Cl | Aqueous Ammonia | [Au(P(t-Bu)₂)]n | Hexameric Ring (n=6) | nih.govacs.org |
| Au(PHIs₂)Cl | Aqueous Ammonia | [Au(PIs₂)]n | Trimeric Ring (n=3) | nih.govacs.org |
Synthetic Routes to Water-Soluble this compound Systems
The generation of water-soluble this compound complexes and nanoparticles is crucial for their application in biological and aqueous catalytic systems. One primary strategy involves the use of phosphine ligands that are themselves water-soluble. A prominent example is triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS). researcher.life Incorporating such ligands directly during the synthesis yields gold complexes with inherent water solubility. researcher.life Other water-soluble phosphines used for this purpose include 1,3,5-triaza-7-phosphaadamantane (PTA) and 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA). researcher.life
A different approach is employed for making water-soluble gold nanoparticles. This method often starts with pre-synthesized, organic-soluble phosphine-stabilized gold nanoparticles. cmu.edu A subsequent interfacial ligand exchange reaction is then performed. In this process, the phosphine-stabilized nanoparticles, dissolved in an organic solvent, are mixed with an aqueous solution containing water-soluble thiol ligands. The thiol ligands, which have a strong affinity for the gold surface, displace the original phosphine ligands, rendering the nanoparticles water-soluble. cmu.edu This technique allows for the preparation of well-defined, water-soluble nanoparticles while retaining the core size of the original particles. cmu.edu
Controlled Synthesis of Atomically Precise this compound Clusters
Achieving atomic precision in the synthesis of gold clusters is a significant goal in nanoscience, enabling the study of structure-property relationships at the molecular level. Several advanced methods have been developed for the synthesis of phosphine-stabilized gold clusters with a precise number of gold atoms.
One novel physical method is the use of magnetron sputtering. In this technique, a gold target is sputtered onto a polyethylene (B3416737) glycol (PEG) solution containing a diphosphine ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp). researchgate.net This process generates a series of atomically precise cationic gold cluster species, including [Au₆(dppp)₄]²⁺ and [Au₁₁(dppp)₅]³⁺, whose formation can be controlled by the ligand concentration. researchgate.net
Chemical methods often rely on "size-focusing" strategies. For instance, a thiol-induced synthesis has been shown to convert polydisperse phosphine-protected gold nanoclusters into atomically precise ones. acs.orgnih.gov In this approach, the addition of thiol ligands to a solution of polydisperse clusters promotes a restructuring process that leads to the selective formation of thermodynamically stable, atomically precise clusters. acs.org Using bis(diphenylphosphino)methane (B1329430) (dppm) as the primary ligand, this strategy has successfully yielded clusters such as [Au₁₃(dppm)₆]³⁺, [Au₁₈(dppm)₆Br₄]²⁺, and Au₂₀(dppm)₆(CN)₆. acs.orgnih.gov
The choice of phosphine ligand is critical. The use of diphosphines and the control over reaction stoichiometry are key parameters in directing the synthesis towards specific cluster sizes. acs.org Furthermore, the synthesis of phosphine-protected alloy nanoclusters with atomic precision, such as silver-gold clusters, has been achieved by the co-reduction of metal precursors in the presence of specific diphosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB) and 1,3-bis(diphenylphosphino)propane (DPPP). acs.org
| Method | Key Reagents/Conditions | Resulting Clusters | Reference |
| Magnetron Sputtering | Au target, dppp, PEG | [Au₆(dppp)₄]²⁺, [Au₁₁(dppp)₅]³⁺ | researchgate.net |
| Thiol-Induced Size Focusing | Polydisperse Au-dppm clusters, Thiol ligands | [Au₁₃(dppm)₆]³⁺, [Au₁₈(dppm)₆Br₄]²⁺ | acs.orgnih.gov |
| Co-reduction | Ag/Au precursors, DPPB or DPPP | [Ag₁₁₋ₓAuₓ(DPPB)₅Cl₅O₂]²⁺, [Ag₁₅₋ₓAuₓ(DPPP)₆Cl₅]²⁺ | acs.org |
Structural Elucidation and Coordination Chemistry of Gold Phosphine Complexes
Fundamental Coordination Geometries: Linear Gold(I) Phosphine (B1218219) Complexes
Gold(I) centers, with their d¹⁰ electron configuration, predominantly favor a two-coordinate, linear geometry. academie-sciences.frnih.govresearchgate.net This preference is a defining characteristic of gold(I) phosphine complexes, leading to the formation of simple, linear [L-Au-X] or [L-Au-L']⁺ type species, where L and L' are phosphine ligands and X is an anionic ligand. The P-Au-P or P-Au-X bond angles in these complexes typically approach 180°. rsc.orguniovi.es
The synthesis of these linear phosphine gold halide complexes is often straightforward, commonly achieved through ligand substitution reactions starting from precursors like chloro(tetrahydrothiophene)gold(I), [AuCl(tht)], with the desired phosphine ligand. academie-sciences.fr Single-crystal X-ray diffraction has been instrumental in confirming these linear coordination geometries. rsc.org For instance, studies on various [AuCl(PR₃)] complexes have provided precise measurements of bond lengths and angles, solidifying the understanding of this fundamental coordination mode. rsc.orguniovi.es
The electronic nature of the phosphine ligand can subtly influence the bond parameters within the linear framework. For example, in a series of chloro(fluorophosphine)gold(I) complexes, it was observed that more fluorinated phosphines lead to shorter Au-P and Au-Cl bond distances, illustrating the trans influence between the ligands. uniovi.es
Aurophilic Interactions: Influence on Molecular and Supramolecular Structures
A distinctive feature of gold(I) chemistry is the phenomenon of aurophilicity, a weak relativistic effect that leads to attractive interactions between gold centers. wikipedia.org These Au···Au interactions, with bond lengths around 3.0 Å and energies comparable to hydrogen bonds (7–12 kcal/mol), play a crucial role in the structure of gold phosphine complexes. wikipedia.org They can be either intramolecular, within a single molecule, or intermolecular, leading to the formation of dimers, polymers, and other supramolecular assemblies. academie-sciences.frwikipedia.org
The presence of aurophilic interactions can be identified through crystallographic analysis, where Au···Au distances are shorter than the sum of their van der Waals radii (approximately 3.32 Å). academie-sciences.fr For example, in a dinuclear gold(I) complex with cis-1,2-bis(diphenylphosphino)ethene, an intramolecular Au···Au distance of 3.0313(3) Å was observed, indicative of a moderate aurophilic interaction. academie-sciences.fr Similarly, in a dinuclear gold(I) complex of a ferrocenyl diphosphine, a short Au···Au distance of 2.9720(4) Å was found. researchgate.net
The strength and occurrence of aurophilic interactions can be tuned by the ligand framework. While unsupported aurophilic interactions between cationic gold(I) bis-phosphine complexes are rare due to coulombic and steric repulsion, they can be induced by confinement within an anionic supramolecular cage. rsc.org
Structural Diversity with Multidentate Phosphine Ligands
The use of multidentate phosphine ligands, which contain two or more phosphorus donor atoms, introduces a higher level of structural complexity and diversity in this compound chemistry. These ligands can act as chelating or bridging units, leading to a wide array of molecular architectures, including mononuclear, dinuclear, and polynuclear complexes, as well as larger cluster compounds. academie-sciences.frnih.govnih.gov
The coordination mode of a multidentate phosphine ligand is influenced by factors such as the flexibility of the ligand backbone, the steric bulk of the substituents on the phosphorus atoms, and the stoichiometry of the reaction. For example, the tritertiary phosphine 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (tripod) can form trinuclear complexes where each phosphine group coordinates to a gold atom, resulting in a linear geometry at each metal center. nih.govresearchgate.net However, under different conditions, the same ligand can lead to complexes containing a mixture of tetrahedral and linear gold(I) centers. nih.govresearchgate.net
Bidentate phosphine ligands, such as bis(diphenylphosphino)ethene and 1,3-bis(diphenylphosphino)propane (B126693), can bridge two gold centers, often leading to intramolecular aurophilic interactions. academie-sciences.frresearchgate.net The rigidity and bite angle of the diphosphine ligand are crucial in determining the resulting structure. For instance, the semi-rigid cis-1,2-bis(diphenylphosphino)ethene ligand has been shown to favor the formation of mononuclear complexes, but can also support dinuclear structures with short Au···Au distances. academie-sciences.fr
The interplay between the chelating effects of multidentate ligands and aurophilic interactions is a key factor in the stabilization of high-nuclearity gold clusters. academie-sciences.fr The choice of the organic linker between the phosphorus atoms in polydentate phosphine ligands allows for control over the formation of three-dimensional aggregates with regular architectures. researchgate.net
Architectures of this compound Nanoclusters
Phosphine-ligated gold nanoclusters represent a fascinating class of compounds with atomically precise structures. These clusters consist of a core of gold atoms stabilized by a shell of phosphine ligands. The architectures of these nanoclusters are diverse and are significantly influenced by the nature of the phosphine ligands.
The ligation of phosphines has a profound effect on the thermodynamic stability, bonding, and electronic structure of gold nanoclusters. chemrxiv.orgnih.gov Computational studies have shown that phosphine ligands can stabilize "hidden" ground state geometries that are unstable in the bare gold cluster system. chemrxiv.orgnih.gov
A key effect of phosphine ligation is the induction of a transition from planar to three-dimensional (3D) structures in small gold clusters. chemrxiv.orgnih.gov While bare gold clusters are predicted to remain planar up to 13-14 atoms, the steric effects introduced by phosphine ligands cause this transition to occur at a much smaller size of 4-5 gold atoms. chemrxiv.orgnih.gov The steric demand of the phosphine ligand is a decisive factor in the final structure of the cluster. For example, the reduction of (ⁱPr₂ⁿBuP)AuCl, with a phosphine of intermediate steric bulk, results in a Au₃₀ cluster, whereas similar reactions with less bulky linear alkyl phosphines yield a Au₃₂ cluster, and the very bulky tBu₃P leads to a Au₂₀ cluster. mdpi.com
Atomically precise phosphine-ligated gold nanoclusters often exhibit core-shell structures. acs.orgrsc.org A well-known example is the [Au₁₁(PPh₃)₇Cl₃] cluster, which has an incomplete icosahedral gold core. Many of these clusters can be described by a "core+exo" model, where the structure consists of a central polyhedral core with additional gold atoms attached to its exterior. acs.orgrsc.org For instance, the [Au₉(PPh₃)₈]³⁺ cluster has a structure with a central gold atom connected to seven Au(PPh₃) moieties. nih.gov
The ligand shell plays a crucial role in the stability and properties of these nanoclusters. In some cases, the ligands are arranged in "staple" motifs, such as -S(R)–Au–S(R)–Au–S(R)-, which protect the gold core. mdpi.comrsc.org The Au-P bond is relatively weak, which can be advantageous for applications like catalysis where ligand exchange or removal is desired. nih.gov The size of the gold core and the number and type of ligands can be precisely controlled, leading to a wide variety of cluster compositions, such as Au₅(PPh₃)₅⁺, Au₁₅(PPh₃)₉Cl²⁺, and Au₂₀(PPh₃)₁₂H₃³⁺, which have been identified by mass spectrometry. nih.gov
Supramolecular Self-Assembly in this compound Systems
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are highly relevant to this compound complexes. Aurophilic interactions are a primary driving force for the self-assembly of these complexes, but other interactions such as π-π stacking, van der Waals forces, and hydrogen bonding also play significant roles. academie-sciences.frcsic.es
Coordination-driven self-assembly, where metal-ligand bond formation directs the formation of discrete structures, has been used to create supramolecular cages and other complex architectures from phosphine-gold precursors. researchgate.netresearchgate.net For example, di- and tridentate phosphine ligands with rigid backbones can self-assemble with gold(I) species to form finite 3D cage molecules. researchgate.netresearchgate.net The choice of the phosphine ligand, in terms of its geometry and denticity, dictates the final supramolecular structure, which can range from tetrahedral clusters to helicates and mesocates. acs.org
The self-assembly process can also be influenced by external stimuli. For instance, water-soluble gold(I) alkynyl phosphine complexes can self-assemble in solution through a combination of aurophilic and π-π interactions. csic.es The aggregation state of these assemblies can be reversibly controlled by the addition and removal of metal ions like Zn²⁺, which interact with functional groups on the ligands. csic.es
In the solid state, the packing of this compound complexes is governed by a delicate balance of these non-covalent forces. The aggregation of molecules can lead to the formation of one-, two-, or three-dimensional networks, and can significantly impact the photophysical properties of the material, such as luminescence. csic.espnas.org For example, the emission colors of nanoaggregates of decanuclear gold(I) sulfido phosphine complexes can be switched by varying the solvent system, which in turn affects the supramolecular packing and the extent of Au-Au interactions. pnas.org
Formation of Metallogelators
This compound complexes can act as metallogelators, forming gels through the self-assembly of discrete metal complexes into supramolecular aggregates. mdpi.com This process is driven by a variety of non-covalent interactions, including metallophilic (aurophilic) interactions, hydrogen bonding, and π-π stacking, which cooperatively lead to the formation of extended, entangled fibrous networks that immobilize the solvent. mdpi.comrsc.org
The design of the phosphine ligand is crucial in directing the gelation process. For instance, the use of water-soluble phosphine ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) has led to the creation of the first luminescent organometallic gold(I) hydrogels. mdpi.com In these systems, simple alkynylgold(I) phosphine complexes aggregate in water to form highly ordered and very long fibers, some extending up to several millimeters. mdpi.com The presence of acetyl groups on the DAPTA ligand was found to induce a higher degree of fiber entanglement. mdpi.com
The aggregation process often involves specific intermolecular arrangements. Studies using 1D and 2D ¹H-NMR spectroscopy have provided evidence for π-π stacking interactions between the aromatic units of the complexes, which can occur in head-to-tail conformations. mdpi.com The incorporation of other functional units, such as coumarins, can introduce additional sites for hydrogen bonding, further stabilizing the gel network. mdpi.comrsc.org The X-ray structure of a phosphine-gold(I)-alkynyl-coumarin complex revealed that a combination of aurophilic interactions, π–π interactions, and hydrogen bonding contributes to the formation of fibers in aqueous solvents. rsc.org The interplay of these non-covalent forces can be fine-tuned through judicious ligand selection to achieve rational design of gold-based metallogels. mdpi.com
Design and Properties of this compound Cage Molecules
This compound cage molecules represent a class of supramolecular structures with well-defined, hollow cavities. researchgate.net Their design and synthesis can be approached in two primary ways: the self-assembly of ligands and gold precursors, or the covalent synthesis of a cage-like ligand followed by metalation.
An example of the latter approach involves the synthesis of a hemicryptophane cage that incorporates a phosphine moiety and a cyclotriveratrylene (B73569) unit. acs.org This molecular cage, which possesses a chiral structure, can be resolved into its enantiopure forms. Subsequent reaction with a gold source leads to the formation of a gold complex where the metal is entrapped within the cage's cavity. acs.org X-ray crystallographic analysis of such a complex confirmed the endohedral functionalization of the cage, with the gold atom held in the center of the cavity. acs.org This study also revealed that the chirality of the cyclotriveratrylene framework dictates the chiral arrangement of the aryl groups attached to the phosphorus atom on the opposite side of the cavity. acs.org
Alternatively, cage molecules can be formed through a self-assembly process driven by metallophilic interactions. researchgate.net The use of di- or tridentate phosphine ligands with rigid polyaromatic backbones can react with gold precursors to cleanly form coordination cages. researchgate.net In these systems, aurophilic (Au···Au) interactions assist in directing the aggregation of the phosphine-gold complexes into stable, hollow cage structures. researchgate.net Computational studies have been used to model the optimized structures of these gold-phosphine cages, visualizing the hollow cavities within cylindrical or tetrahedral frameworks. researchgate.net
Intermolecular Non-Covalent Interactions (e.g., Au⋯π, π-stacking)
Intermolecular non-covalent interactions are fundamental to the structural chemistry of this compound complexes, dictating their solid-state packing, aggregation in solution, and photophysical properties. rsc.orgacademie-sciences.fr Among the most significant of these are Au⋯π interactions and π-π stacking.
π-π Stacking: This interaction occurs between the aromatic rings of ligands in adjacent molecules. The positioning of chromophores within the molecular structure significantly influences the presence and nature of π-stacking. rsc.org In studies of gold(I)-phosphine complexes functionalized with chromophores like triphenylene (B110318) and carbazole (B46965), π-stacking was observed to be a key driver for the formation of centrosymmetric dimers. rsc.org When the chromophore is part of the phosphine ligand, it facilitates the formation of these π-stacked dimers. rsc.org In contrast, when the chromophore is attached directly to the gold center, π-stacking may not be observed, depending on the specific aromatic system. rsc.org The distances of these interactions are characteristic of stabilizing non-covalent bonds. For instance, π-stacking with an intermolecular distance of 3.115 Å was observed in one triphenylene-containing complex, while a dinuclear gold complex featuring a cis-1,2-bis(diphenylphosphino)ethene ligand exhibited π–π interactions with a centroid distance of 3.435(8) Å. rsc.orgacademie-sciences.fr These interactions, along with aurophilic and C–H⋯π forces, drive aggregation behavior in solution and determine the molecular packing in the solid state. rsc.orgresearchgate.net
The table below summarizes key research findings on non-covalent interactions in this compound complexes.
| Complex/System | Interaction Type | Key Finding/Distance | Reference |
|---|---|---|---|
| Triphenylene-Phosphine-Au(I) Complex | π-π stacking | Inter-planar distance of 3.115 Å in stacked dimers. | rsc.org |
| Dinuclear Au(I) complex with cis-bdppe | π-π stacking | Centroid distance of 3.435(8) Å, resulting in a partially rigidified backbone. | academie-sciences.fr |
| [Au(SRF)(JPhos)] Series | Au⋯π | NCI-index analysis reveals weak Au-π(Phenyl) non-covalent interactions in all compounds. | researchgate.netrsc.org |
| [Au(BippyPhos)Cl] | Au⋯π | Structure is stabilized by intramolecular Au–π interactions with a pyrazole (B372694) ring. | mdpi.com |
| Phenanthrene and Carbazole-Phosphine-Au(I) Complexes | C–H⋯π | Packing driven by C–H⋯π interactions between chromophores and phosphine moieties. | rsc.org |
| Gold(I) alkynyl coumarin (B35378) complex | Aurophilic, π–π, H-bonding | X-ray structure confirms these interactions contribute to fiber formation. | rsc.org |
Computational and Theoretical Investigations of Gold Phosphine Complexes
Density Functional Theory (DFT) and Noncovalent Interaction (NCI) Analyses of Electronic Structures
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of gold phosphine (B1218219) complexes. DFT calculations allow for the investigation of molecular orbitals, charge distributions, and the nature of chemical bonds within these systems. For instance, DFT studies have been employed to understand the luminescent properties of gold(I)-phosphine complexes functionalized with chromophores. rsc.orgjyu.fi These calculations provide insights into the electronic transitions responsible for their photophysical behavior. rsc.org
Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, has been instrumental in describing the charge-transfer mechanism in gold-phosphine bonds. rsc.org This analysis reveals a significant donation from the phosphorus lone pair orbital (nP) to the 6s orbital of the gold atom, highlighting the covalent character of the Au-P bond. rsc.org Furthermore, DFT calculations have been used to determine the geometry of bare and phosphine-protected gold nanoclusters, characterizing their electronic structure through the analysis of the density of states (DOS), charge distributions, and orbital occupations. nih.gov
Table 1: Theoretical Methods and Their Applications in Studying Gold Phosphine Complexes
| Theoretical Method | Application | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, charge distribution, geometry optimization | Provides insights into luminescent properties, charge-transfer mechanisms, and stability of gold nanoclusters. rsc.orgjyu.firsc.orgnih.gov |
| Noncovalent Interaction (NCI) Analysis | Visualization and characterization of weak interactions | Reveals the role of π-stacking, Au⋯π interactions, and aurophilic interactions in stabilizing complex structures. rsc.orgjyu.fimdpi.com |
| Natural Bond Orbital (NBO) Analysis | Description of charge-transfer and bonding | Characterizes the donation from the phosphorus lone pair to the gold 6s orbital. rsc.org |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra | Correlates experimental and calculated absorption bands to understand electronic transitions. rsc.org |
Analysis of Relativistic Effects on Gold-Phosphine Bonding
Relativistic effects, which are particularly pronounced for heavy elements like gold, play a crucial role in determining the unique properties of its compounds. rsc.org These effects arise from the high velocity of core electrons, leading to a contraction of the s and p orbitals and an expansion of the d and f orbitals. rsc.org The strong relativistic effects in gold are a key factor in its chemical behavior. rsc.org
Furthermore, relativistic effects influence the coordination preferences of gold. They reduce the tendency for gold to adopt coordination numbers higher than two, favoring linear P-Au-P or P-Au-X arrangements. nih.govacs.org This preference for two-coordination is a hallmark of gold(I) chemistry and is a direct result of the relativistic stabilization of the 6s orbital.
Quantum Mechanical Approaches to Gold-Phosphine Bond Stability
Quantum mechanical methods provide a quantitative understanding of the stability of the gold-phosphine bond. nih.govacs.org These theoretical approaches have been used to analyze the stability of various this compound complexes, such as [Au(PH₃)ₙ]⁺ and [AuCl(PH₃)ₙ]. nih.govacs.org
Studies have shown that the initial coordination of phosphine ligands to a gold center is strong, but subsequent additions of ligands become progressively weaker. nih.govacs.org For example, the energy gain to form [M(PH₃)₃]⁺ from [M(PH₃)₂]⁺ (where M = Cu, Ag, Au) is relatively small. nih.govacs.org This is particularly true for gold, where relativistic effects disfavor higher coordination numbers. nih.govacs.org
The stability of this compound complexes is also influenced by the nature of the other ligands present. Strong σ-donating ligands, such as phosphines and N-heterocyclic carbenes, are often used to improve the stability of gold complexes against reduction. researchgate.net The covalent character of the Au-P bond, which is stronger than that of the corresponding Cu-P and Ag-P bonds, contributes significantly to the stability of these complexes. researchgate.net
Computational Modeling of Reaction Mechanisms in this compound Systems
Computational modeling has become an indispensable tool for elucidating the intricate reaction mechanisms of gold-catalyzed transformations involving phosphine ligands. DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.
For instance, in the gold(I)-catalyzed intermolecular hydroamination of allenes, computational studies have supported an "outersphere" mechanism where the rate-limiting step does not involve the nucleophile. nih.gov These calculations suggest a two-step, no-intermediate mechanism and have been corroborated by experimental findings that show an acceleration of the reaction with more electron-deficient phosphine ligands. nih.gov
Similarly, the mechanism of the gold(I)-phosphine-catalyzed addition of phenols to olefins has been investigated using theoretical methods. researchgate.netacs.org These studies have identified a favorable concerted pathway involving the substitution of a triflate ligand by the alkene, followed by a nucleophilic attack of the phenol (B47542) on the activated double bond, with a concomitant proton transfer. researchgate.netacs.org The calculations also revealed that the energy barrier for this process is significantly lowered in the presence of a proton transfer agent like another phenol molecule or water. researchgate.netacs.org
Furthermore, computational studies have been crucial in understanding the regioselectivity of certain gold-catalyzed reactions. In the reaction of ynamides with anthranils, DFT calculations have shown that the observed regioselectivity is linked to the irreversible formation of a key α-imino gold carbene intermediate. mdpi.com These examples highlight the power of computational modeling in providing detailed mechanistic insights that are often difficult to obtain through experimental means alone.
Derivation of Structure-Property Relationships via Theoretical Methods
Theoretical methods are instrumental in establishing robust structure-property relationships for this compound complexes, guiding the rational design of new materials with tailored functionalities. By systematically varying structural parameters in computational models and analyzing the resulting changes in electronic and photophysical properties, researchers can uncover fundamental principles that govern the behavior of these compounds.
A notable example is the tuning of luminescence in gold(I)-phosphine complexes. rsc.orgjyu.fi Through a combination of synthesis, photophysical characterization, and DFT calculations, it has been shown that the coordination environment and the positioning of chromophores on the phosphine ligands significantly influence intersystem crossing, phosphorescence, and aggregation behavior. rsc.orgjyu.fi Theoretical insights into the electronic structure and noncovalent interactions have provided a foundation for designing luminescent materials with tunable emission properties for applications in optoelectronics. rsc.orgjyu.fi
In the context of gold nanoclusters, computational studies have revealed how phosphine ligation affects their thermodynamic stability, bonding, and electronic structure. nih.govacs.orglbl.govchemrxiv.org These studies have shown that phosphine ligands can stabilize "hidden" ground state geometries that are unstable in the bare gold cluster. nih.govacs.orglbl.govchemrxiv.org The addition of phosphines also induces a transition from planar to three-dimensional structures at a smaller number of gold atoms than predicted for bare clusters, a phenomenon attributed to steric effects and changes in s-d hybridization. nih.govacs.orglbl.govchemrxiv.org Such theoretical predictions are crucial for understanding and controlling the morphology and functionality of these nanomaterials.
Furthermore, systematic studies on the protodeauration of vinyl gold(I) complexes have combined experimental kinetics with DFT calculations to reveal the significant role of noncovalent interactions between the proton donor and the gold complex. rug.nl This finding, which showed an acceleration of the protodeauration step, opens up new strategies for optimizing gold-catalyzed reactions. rug.nl
Reactivity and Reaction Mechanisms of Gold Phosphine Complexes
Kinetics and Thermodynamics of Ligand Exchange Reactions
The lability of the ligands coordinated to a gold(I) center is a critical factor in its catalytic activity, as substrate binding and product release are often mediated by ligand exchange processes. The Au-P bond in gold(I) phosphine (B1218219) complexes is relatively labile, allowing for exchange with other ligands, particularly soft nucleophiles like thiols. nih.gov
Studies on gold(I) thiolate complexes have shown that they can react with disulfides through a thiolate-disulfide exchange pathway. researchgate.net Initial-rate kinetic studies indicate that this exchange is typically a second-order process, being first-order in both the gold(I)-thiolate complex and the disulfide. researchgate.net Experimental evidence from 2D NMR spectroscopy suggests an associative mechanism involving the formation of a four-centered metallacycle intermediate between the gold(I)-thiolate and the disulfide. researchgate.net
The thermodynamics of ligand exchange have been investigated, for instance, in the substitution of cyanide at Au(CN)₂⁻ by 1-methylpyridine-2-thione, where equilibrium constants for the stepwise substitution were determined spectrophotometrically. researchgate.netacs.org In the context of biologically relevant molecules, the gold(I) phosphine drug Auranofin is known to undergo ligand exchange reactions with endogenous thiols like glutathione (B108866) and human serum albumin. researchgate.net This reactivity is crucial for its mechanism of action. The exchange process for larger gold-phosphine clusters, such as Au₅₅(PPh₃)₁₄Cl₆, is more complex, involving a three-stage mechanism: initial fragmentation of a Au(PPh₃)Cl unit, followed by assisted removal of PPh₃, and finally, adsorption and reorganization of the incoming thiol ligands. nih.gov
The relative binding energies of different phosphine ligands can be qualitatively and quantitatively assessed using mass spectrometry techniques. Collision-induced dissociation (CID) and surface-induced dissociation (SID) provide insights into the fragmentation pathways and allow for the determination of dissociation energies and entropy values, which are fundamental to understanding the thermodynamics of ligand binding and exchange. researchgate.net
Mechanistic Pathways of Nucleophilic Attack on Gold-Activated Substrates
A primary role of cationic gold(I) phosphine complexes in catalysis is the electrophilic activation of carbon-carbon multiple bonds (alkynes and allenes) toward nucleophilic attack. acs.org The general mechanism involves the coordination of the unsaturated substrate to the [L-Au]⁺ fragment, forming a π-complex. acs.orgnih.gov This coordination polarizes the C-C multiple bond, rendering it susceptible to attack by a wide range of nucleophiles.
The nature of the phosphine ligand (L) significantly tunes the electrophilicity of the gold center; more electron-donating phosphines generally lead to less electrophilic gold complexes compared to phosphites or N-heterocyclic carbenes (NHCs). nih.gov The attack of the nucleophile on the activated alkyne typically occurs in an anti fashion, leading to a trans-alkenyl gold(I) intermediate. acs.org
Recent advancements have introduced bifunctional phosphine ligands that actively participate in the reaction mechanism. chinesechemsoc.org Ligands such as WangPhos, which feature a remote amide or amine group, can accelerate nucleophilic addition through a general base catalysis model. chinesechemsoc.orgchinesechemsoc.org The basic group on the ligand is proposed to interact with and partially deprotonate the incoming protic nucleophile in the transition state, thereby lowering the activation barrier for the attack on the gold-activated alkyne. chinesechemsoc.org This strategy has proven effective in promoting O-nucleophilic additions and hydroarylations that are inefficient with standard phosphine ligands like PPh₃ or JohnPhos. chinesechemsoc.org
In the case of enyne cyclizations, the alkene moiety acts as the intramolecular nucleophile. The reaction proceeds through the formation of cyclopropyl (B3062369) gold(I) carbene intermediates. acs.orgnih.gov The regioselectivity of the initial cyclization (e.g., 5-exo-dig vs. 6-endo-dig) and the subsequent fate of the carbene intermediate are influenced by both the substrate structure and the electronic properties of the phosphine ligand on the gold catalyst. acs.org Highly donating ligands can enhance the carbene-like character of the intermediate, influencing its reactivity toward subsequent nucleophilic attack or rearrangement. nih.gov
| Ligand Type | Key Feature | Proposed Mechanistic Role | Example Reaction | Reference |
|---|---|---|---|---|
| Standard Monodentate (e.g., PPh₃) | Steric bulk and basicity | Steric and electronic tuning of the gold center's Lewis acidity. | General alkyne hydration/hydroamination. | researchgate.net |
| Bulky Biaryl (e.g., JohnPhos) | Significant steric hindrance | Stabilizes cationic gold complexes, prevents decomposition. | Intermolecular hydroamination of ethylene. | researchgate.net |
| Bifunctional Amide-type (e.g., WangPhos) | Remote amide group | Acts as a general base, deprotonating the nucleophile in the transition state to accelerate addition. | O-nucleophilic addition of N-hydroxy-benzotriazinones to alkynes. | chinesechemsoc.org, chinesechemsoc.org |
| Bifunctional Amine-type | Remote aniline/tertiary amine | Facilitates challenging deprotonative processes by acting as a proton shuttle. | Propargylic deprotonation for alkyne-allene isomerization. | chinesechemsoc.org |
Insights into Gold(I)/Gold(III) Redox Processes and Oxidative Addition
While much of gold catalysis operates within the Au(I) oxidation state, transformations involving a Au(I)/Au(III) redox cycle are of significant interest as they enable cross-coupling reactions analogous to those catalyzed by palladium. nih.gov However, these redox events are challenging for gold due to the high redox potential of the Au(I)/Au(III) couple (E⁰ = 1.41 V), which makes the oxidative addition step thermodynamically and kinetically disfavored. nih.govawuahlab.com
Strong external oxidants are typically required to promote the oxidation of a Au(I) phosphine complex to a Au(III) species. nih.gov The oxidative addition of aryl halides to Au(I) was long considered difficult, but the use of specifically designed bidentate ligands has enabled this transformation even at low temperatures. acs.org The transition from the linear two-coordinate geometry of Au(I) to the square-planar four-coordinate geometry of Au(III) imposes a significant steric and geometric strain, which phosphine ligands help to accommodate. awuahlab.com
Mechanistic studies have shown that the nature of the phosphine ligand, the aryl halide, and the counterion all control the oxidative process. awuahlab.com For example, photoinitiation has been used to facilitate the oxidative addition of CF₃I to a phosphine gold(I) aryl complex, proceeding through a radical chain mechanism. nih.govuzh.ch More recently, photosensitized energy transfer has emerged as a powerful strategy to promote oxidative addition and subsequent reductive elimination under mild conditions, circumventing the need for strong chemical oxidants. acs.org
The subsequent reductive elimination from the Au(III) center is the bond-forming step. This process can be triggered by heating or by the addition of other reagents. nih.gov Facile C(aryl)-P reductive elimination has been identified as a potential decomposition pathway for phosphine-supported Au(III) catalysts, leading to the formation of phosphonium (B103445) salts. nih.govacs.org The mechanism of C-C or C-heteroatom reductive elimination can proceed through different pathways, including the formation of a cationic tricoordinate Au(III) intermediate or a neutral pentacoordinate species, depending on the reaction conditions. nih.govacs.org
Reaction Mechanisms in Gold(I)-Catalyzed Hydrofluorination
Gold(I) phosphine complexes have proven to be effective catalysts for the hydrofluorination of alkynes, providing a direct route to valuable fluoroalkenes. d-nb.inforesearchgate.net The prevailing mechanism for this transformation involves the activation of the alkyne by a cationic gold(I) phosphine species, followed by nucleophilic attack of a fluoride (B91410) anion. d-nb.inforesearchgate.net
Model reactions and mechanistic investigations suggest an outer-sphere mechanism. The key steps are:
Generation of a cationic gold(I) phosphine complex, [L-Au]⁺, from a precatalyst.
Coordination of the alkyne to the Lewis-acidic gold center, forming a π-complex. This step activates the alkyne for nucleophilic attack.
Attack of a fluoride ion (from a source like Et₃N·3HF or AgF) on the coordinated alkyne. This attack typically occurs in an anti-fashion, leading to a vinylgold(I) intermediate. d-nb.inforesearchgate.net
Protodeauration of the vinylgold(I) intermediate by a proton source (e.g., HF) to release the fluoroalkene product and regenerate the active cationic gold catalyst. d-nb.info
The choice of phosphine ligand is crucial. For instance, the bulky electron-rich phosphine SPhos has been successfully employed in these reactions. d-nb.info Studies using [Au(SPhos)][B(C₆F₅)₄] showed that treatment with an alkyne and a fluoride source led directly to the fluorinated vinylgold complex, supporting the proposed outer-sphere pathway over a mechanism involving a discrete gold(I) fluoride intermediate inserting into the alkyne. d-nb.info The regioselectivity of the fluoride attack is governed by the electronic properties of the alkyne substrate. d-nb.info
| Step | Description | Key Intermediate/Species | Reference |
|---|---|---|---|
| 1. Catalyst Activation | Generation of a cationic, coordinatively unsaturated gold(I) species. | [L-Au]⁺ | d-nb.info |
| 2. Alkyne Coordination | The alkyne coordinates to the cationic gold center. | [L-Au(η²-alkyne)]⁺ | d-nb.info, researchgate.net |
| 3. Fluoride Attack | An outer-sphere nucleophilic attack by a fluoride anion on the activated alkyne. | Vinylgold(I) complex | d-nb.info, researchgate.net |
| 4. Protodeauration | Protonolysis of the Au-C bond releases the product and regenerates the catalyst. | Fluoroalkene + [L-Au]⁺ | d-nb.info |
Fundamental Aspects of Gold-Phosphine Cluster Formation and Growth
Gold-phosphine clusters are molecular compounds containing a core of gold atoms stabilized by a shell of phosphine ligands. Understanding their formation is key to controlling the synthesis of atomically precise nanoclusters. researchgate.netnih.gov The growth process typically starts from a simple Au(I) precursor, such as AuCl(PR₃). acs.org
Theoretical studies at the DFT level (BP86/TZV) have modeled the initial growth mechanisms, starting from AuCl(PR₃) precursors up to tetrameric clusters. acs.org The growth involves a series of association and elimination reactions. Key findings from these studies include:
Exothermic Reactions: Most reactions involved in the initial cluster growth are exothermic. acs.org
Ligand Dissociation: Both chloride ions and phosphine ligands can dissociate during cluster growth. Phosphine dissociation becomes less favorable as the steric bulk of its substituents (R group) increases. acs.org
Core Geometry: Trimers tend to form triangular gold cores, while tetramers can adopt diamond, tetrahedral, or Y-shaped cores, depending on the charge and ligation. acs.org
Ligand Effects: The nature of the phosphine ligand is not passive. It actively influences the thermodynamic stability and geometry of the resulting clusters. nih.govchemrxiv.org Ligation can stabilize "hidden" ground state geometries that are unstable for bare gold clusters and induces a transition from 2D to 3D structures at smaller cluster sizes. nih.govchemrxiv.org
Experimentally, the process of cluster growth is often a dynamic equilibrium involving both growth and etching. Triphenylphosphine (B44618) (PPh₃), commonly used as a stabilizing ligand, has been shown to also act as a proactive etching agent, promoting the formation of specific, highly stable closed-shell cluster sizes by breaking down less stable aggregates. acs.org This cyclic process of growth and etching around the most stable species can lead to nearly monodisperse product distributions. acs.org
Ligand Design Principles and Their Impact on Gold Phosphine Chemistry
Strategic Tuning of Steric and Electronic Parameters of Phosphine (B1218219) Ligands
The reactivity of gold(I) catalysts is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligands. rsc.orgacs.orgmdpi.com The ability to strategically tune these parameters is a powerful tool for optimizing catalytic performance. chemistryviews.orgd-nb.info Generally, gold(I) complexes with sterically hindered and donating ligands are highly effective catalysts. rsc.org
Steric Effects: The steric bulk of a phosphine ligand is a critical factor in stabilizing gold complexes and controlling their reactivity. mdpi.com Bulky ligands can prevent the formation of dinuclear gold species that may be less reactive and can also influence the coordination geometry around the metal center. mdpi.comd-nb.info A quantitative measure of steric bulk is the Tolman cone angle, which has been used to correlate ligand size with catalytic outcomes. nih.gov For example, ferrocenylphosphines have been shown to be very bulky substituents, with a steric influence comparable to a mesityl group and larger than cyclohexyl or tert-butyl groups. nih.gov The use of bulky dialkyl biphenyl (B1667301) phosphines, originally developed for palladium catalysis, has proven highly successful in gold(I) catalysis. rsc.org
Electronic Effects: The electronic nature of the phosphine ligand, specifically its σ-donating ability, directly modulates the electrophilicity of the gold center. acs.orgrsc.org More electron-donating ligands increase the electron density on the gold atom, which can accelerate steps like protodeauration in a catalytic cycle. rsc.org Conversely, electron-poor ligands enhance the electrophilicity of the gold catalyst, favoring the initial activation of unsaturated substrates like alkynes. rsc.org The electronic properties of phosphine ligands can be systematically altered by introducing electron-donating or electron-withdrawing substituents. chemistryviews.org For instance, ylide-functionalized phosphines (YPhos) are extremely strong electron-donating ligands, surpassing even N-heterocyclic carbenes (NHCs), and have demonstrated excellent performance in gold-catalyzed hydroamination reactions. chemistryviews.org The electronic properties of ferrocenyl groups in phosphines have been found to be similar to primary alkyl groups, acting as better electron donors than a methyl group but poorer than an ethyl group. nih.gov The strategic use of fluorine-containing phosphine ligands offers a unique combination of steric and electronic properties, often leading to enhanced thermal and oxidative stability. man.ac.uk
The interplay between steric and electronic effects is often complex. In some gold-catalyzed cycloisomerization reactions, both steric and electronic properties of the phosphine ligand influence the product selectivity. acs.org In others, steric parameters alone can govern the outcome. acs.org This highlights the importance of a nuanced approach to ligand design, where both factors are carefully considered to achieve the desired catalytic activity and selectivity. rsc.orgnih.gov
| Ligand Type | Key Feature | Impact on Gold Complex | Reference |
| Bulky Dialkyl Biphenyl Phosphines | Steric hindrance | High catalytic activity, prevents deactivation | rsc.org |
| Ylide-Functionalized Phosphines (YPhos) | Strong electron-donating ability | Enhanced catalytic performance in hydroamination | chemistryviews.org |
| Ferrocenylphosphines | Large steric bulk, moderate donor | High steric influence, comparable to mesityl | nih.gov |
| Fluorine-Containing Phosphines | Unique electronic properties | Enhanced thermal and oxidative stability | man.ac.uk |
Development of Chromophore-Functionalized Phosphine Ligands for Tunable Properties
The integration of chromophoric units into the structure of phosphine ligands has emerged as a powerful strategy for creating gold complexes with tunable photophysical properties. rsc.orgrsc.orgjyu.fi Traditionally, phosphine ligands in gold(I) complexes were considered to play a structural or electronic role, with the luminescence originating from other ligands. rsc.orgresearchgate.netresearchgate.net However, recent advances have shown that functionalizing phosphines with chromophores can lead to complexes with intrinsic luminescent properties. rsc.orgresearchgate.netresearchgate.net
Phosphines incorporating extended aromatic systems such as triphenylene (B110318), phenanthrene, and carbazole (B46965) can exhibit their own fluorescence due to extended π-conjugation, high quantum yields, and photostability. rsc.orgresearchgate.netresearchgate.net When these are coordinated to a gold(I) center, the resulting complexes display fascinating photophysical behaviors. rsc.orgrsc.orgjyu.fijyu.fi The location of the chromophore—whether on the phosphine ligand, a second ancillary ligand, or both—significantly influences the emissive properties of the metal complex. rsc.org
Systematic studies on gold(I) complexes with chromophore-functionalized phosphines have revealed that the coordination environment and the positioning of the chromophore have a significant impact on processes like intersystem crossing (ISC), phosphorescence, and aggregation behavior. rsc.orgrsc.orgjyu.fi For example, in a series of gold(I) complexes bearing diphenylamine-substituted fluorenyl moieties, the ancillary ligand (organophosphine vs. N-heterocyclic carbene) and the mode of attachment of the chromophore (σ-aryl vs. σ-alkynyl) governed the excited-state dynamics, leading to emissions ranging from green to yellow to white light. azimuth-corp.comnih.gov
The interplay between the chromophoric phosphine and the gold atom can lead to unique phenomena. For instance, triphenylene-functionalized phosphine gold complexes show aggregation-induced emission broadening, while phenanthrene-based analogues exhibit strong heavy-atom effects. rsc.orgjyu.fi These findings, supported by computational studies, provide a foundation for designing new luminescent materials with precisely tailored properties for applications in optoelectronics and sensors. rsc.orgjyu.fi
| Chromophore | Ancillary Ligand | Emission Color | Reference |
| Diphenylamino-fluorenyl (σ-alkynyl) | Phosphine | White | azimuth-corp.comnih.gov |
| Diphenylamino-fluorenyl (σ-alkynyl) | N-Heterocyclic Carbene | Yellow | azimuth-corp.comnih.gov |
| Diphenylamino-fluorenyl (σ-aryl) | Phosphine/NHC | Green | azimuth-corp.comnih.gov |
| Diphenylamino-fluorenyl (σ-triazolyl) | N-Heterocyclic Carbene | Yellow-Green | azimuth-corp.comnih.gov |
Novel Biphenylphosphine Ligand Frameworks for Directed Reactivity
The biphenylphosphine scaffold is a privileged framework in the design of ligands for catalysis. chinesechemsoc.orgnih.govresearchgate.net In gold chemistry, novel designs based on this framework have led to catalysts with exceptionally high efficiency and unique reactivity by enabling ligand-directed reactions. nih.govresearchgate.net This approach is particularly challenging in gold(I) catalysis due to the typical linear geometry of L-Au-substrate complexes, which makes it difficult for the ligand to interact with a nucleophile approaching in an anti fashion. nih.govresearchgate.net
A significant breakthrough involves the strategic placement of a functional group on the pendant phenyl ring of the biphenylphosphine ligand. chinesechemsoc.orgnih.gov This functional group is positioned to interact with the reacting nucleophile, effectively converting an intermolecular reaction into a quasi-intramolecular one. nih.gov For example, a biphenyl-2-phosphine ligand featuring an amide group at the remote 3'-position has been developed. nih.govresearchgate.net The gold(I) complex of this ligand proved to be highly efficient in catalyzing the addition of carboxylic acids to alkynes, achieving turnover numbers (TONs) up to 99,000 with parts-per-million (ppm) level catalyst loadings. nih.govresearchgate.net Density Functional Theory (DFT) calculations have supported the role of the amide group in directing the carboxylic acid attack via hydrogen bonding. nih.govresearchgate.net
This ligand design has shown general applicability, with high TONs also achieved in the hydration and hydroamination of alkynes. nih.gov The success of this strategy relies on a rigid and extended ligand framework that projects the functional group far enough to interact with the nucleophile, while the directing group itself remains flexible enough to accommodate a variety of substrates. nih.gov This concept of using a remote basic group to facilitate metal-ligand cooperation has also been applied to other bifunctional biaryl-2-ylphosphine ligands, leading to excellent catalytic efficiency and previously unknown reactivities. chinesechemsoc.org These developments represent a conceptually new approach to achieving highly efficient gold catalysis by overcoming the spatial challenges inherent to the linear coordination of gold(I). nih.gov
| Ligand Framework | Functional Group | Application | Key Finding | Reference |
| Biphenyl-2-phosphine | 3'-Amide | Addition of carboxylic acids to alkynes | Ligand directs nucleophile via H-bonding, TON up to 99,000 | nih.govresearchgate.net |
| Biaryl-2-ylphosphine | Remote basic group | General Au(I) catalysis | Metal-ligand cooperation enhances efficiency and enables new reactivity | chinesechemsoc.org |
Design and Application of Macrocyclic and Cavitand Phosphine Ligands
The incorporation of phosphine donors into macrocyclic and cavitand structures represents a sophisticated approach to controlling reactivity in gold catalysis. beilstein-journals.orgresearchgate.net These supramolecular ligands create a defined cavity or microenvironment around the catalytically active gold center, influencing substrate binding and transition state stabilization. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov
Calix[n]arenes and resorcin rsc.orgarenes are commonly exploited macrocyclic scaffolds for this purpose due to their inherent structural preorganization. beilstein-journals.orgresearchgate.net By functionalizing these macrocycles with phosphine groups, chemists have created "cavitand catalysts" that can exert significant control over catalytic transformations. beilstein-journals.orgresearchgate.net For example, gold(I) complexes of phosphine-functionalized calix rsc.orgarenes and resorcin rsc.orgarenes have been successfully used to control catalytic activity. beilstein-journals.org
Recent work has extended this concept to larger macrocycles like calix chemistryviews.orgarenes. beilstein-journals.org A novel design features a diametrically substituted calix chemistryviews.orgarene phosphine that positions two gold(I) centers on opposite sides of the macrocycle. beilstein-journals.org This specific geometry allows the catalytically active gold nuclei to approach the cavity, potentially influencing the reaction pathway. beilstein-journals.org The catalytic performance of such systems has been evaluated in model reactions like the cycloisomerization of 1,6-enynes, demonstrating that the orientation of the gold centers relative to the macrocyclic cavity is crucial. beilstein-journals.orgresearchgate.net
The encapsulation of gold-phosphine complexes within a tetrahedral supramolecular host (Ga₄L₆) has also been shown to enhance catalytic activity. nih.gov In the intramolecular hydroalkoxylation of allenes, the catalytic activity of Me₃PAuBr was increased eight-fold upon encapsulation, with significantly higher turnover numbers observed for the encapsulated catalyst compared to its non-encapsulated counterpart. nih.gov These examples highlight the power of using macrocyclic and cavitand phosphine ligands to create enzyme-like active sites, thereby controlling reactivity and selectivity in gold catalysis through second-coordination sphere effects. beilstein-journals.orgresearchgate.net
| Macrocyclic Scaffold | Ligand Type | Application | Effect | Reference |
| Calix rsc.orgarene/Resorcin rsc.orgarene | Phosphine-functionalized | Gold(I) catalysis | Control of catalytic activity | beilstein-journals.orgresearchgate.net |
| Calix chemistryviews.orgarene | Diametric diphosphine | 1,6-enyne cycloisomerization | Reactivity influenced by orientation of Au(I) to the cavity | beilstein-journals.org |
| Ga₄L₆ Tetrahedral Host | Encapsulated Me₃PAu⁺ | Allene hydroalkoxylation | 8-fold increase in catalytic activity | nih.gov |
P,N-Chelated Ligands for Stable Gold(III) Complexation
The exploration of gold(III) catalysis has been historically hampered by the propensity of gold(III) to oxidize conventional phosphine ligands. acs.orgdiva-portal.orgnih.gov This has limited the development of well-defined, ligated gold(III) catalysts, which are desirable for achieving catalyst tunability and longevity. acs.orgresearchgate.net A successful strategy to overcome this challenge is the use of chelating ligands that incorporate both a phosphorus (P) and a nitrogen (N) donor atom. acs.orgdiva-portal.orgnih.gov
The use of P,N-chelating ligands provides enhanced stability to the gold(III) center, preventing the reductive elimination that leads to ligand oxidation and catalyst decomposition. acs.orgdiva-portal.org Researchers have developed methods for generating P,N-chelated gold(III) complexes that circumvent ligand oxidation and allow for full control over the counterion. acs.orgnih.gov This approach avoids the formation of undesirable species like AuCl₄⁻. acs.org
Phosphorus-based ligands that form stable gold(III) complexes often feature one or more phosphine donors coordinating to a chelated and cyclometalated gold(III) center. acs.orgdiva-portal.org The stability of these complexes allows for detailed mechanistic investigations that were previously impossible with unstable gold(III) salts. acs.orgresearchgate.net For instance, the mechanism of formation of active P,N-chelated gold(III) catalysts and their role in transformations like styrene (B11656) cyclopropanation and the intramolecular alkoxycyclization of 1,6-enynes have been assessed using NMR spectroscopy, X-ray crystallography, and DFT analysis. acs.orgdiva-portal.org
Furthermore, novel (P^N^C) pincer ligands have been shown to stabilize elusive gold(III) species, including hydroxo, formate, and even hydride complexes. researchgate.net The remarkable stability of these complexes, both in solution and in the solid state, is attributed to the ligand architecture, which can modulate the trans effect and strengthen the bond between gold and the fourth ligand, such as a hydride. researchgate.net These findings demonstrate that P,N- and related pincer ligands are crucial for expanding the scope and understanding of gold(III) chemistry, providing access to stable and catalytically active species for a range of synthetic transformations. acs.orgresearchgate.net
| Ligand Type | Gold Oxidation State | Key Feature | Application | Reference |
| P,N-Chelated Ligands | Au(III) | Circumvents ligand oxidation | Styrene cyclopropanation, 1,6-enyne alkoxycyclization | acs.orgdiva-portal.org |
| (P^N^C) Pincer Ligands | Au(III) | Stabilization of elusive species | Synthesis of stable Au(III)-hydride, -hydroxo, and -formate complexes | researchgate.net |
Catalytic Applications of Gold Phosphine Complexes
Homogeneous Gold(I) Phosphine (B1218219) Catalysis
Homogeneous catalysis using gold(I) phosphine complexes has seen significant advancements, offering versatile methodologies for the construction of carbon-carbon and carbon-heteroatom bonds. The linear coordination geometry of these complexes often leads to unique reactivity and selectivity profiles.
Gold(I)-phosphine catalysts have proven effective in mediating the addition of N-H bonds across unsaturated carbon-carbon bonds, a process known as hydroamination. These reactions provide an atom-economical route to nitrogen-containing compounds. The mechanism of gold(I)-phosphine-catalyzed hydroamination of 1,3-dienes has been investigated using density functional theory. nih.gov The most favorable pathway involves the substitution of the triflate counterion in the active Ph3PAuOTf species by the diene, followed by the nucleophilic attack of a benzyl carbamate on the activated double bond. nih.gov A key step in this process is the proton transfer from the amine to the carbon atom, which is facilitated by the triflate anion acting as a proton shuttle. nih.gov
In the case of the more challenging hydroamination of ethylene, bulky phosphine ligands are crucial for stabilizing the gold(I)-ethylene π-complexes, which are the resting state of the catalyst. nih.gov This stabilization enhances the catalytic performance, allowing for full conversion under mild conditions (1 bar of ethylene at 60 °C). nih.gov Kinetic and computational studies suggest that a second molecule of the nucleophile assists in the turnover-limiting protodeauration step by acting as a proton shuttle. nih.gov
Table 1: Key Mechanistic Steps in Gold(I)-Phosphine Catalyzed Hydroamination
| Step | Description | Key Species |
| Ligand Substitution | The substrate (alkene/diene) displaces a weakly coordinating ligand (e.g., triflate) from the gold(I) center. | [L-Au-Substrate]⁺ |
| Nucleophilic Attack | The amine attacks the gold-activated unsaturated bond. | Intermediate with a new C-N bond |
| Proton Transfer | A proton is transferred from the nitrogen to a carbon atom, often assisted by a counterion or a second amine molecule. | Final hydroaminated product and regenerated catalyst |
Gold(I) phosphine complexes are renowned for their ability to catalyze the cycloisomerization of enynes, particularly 1,6-enynes, to form a variety of carbocyclic and heterocyclic scaffolds. These reactions often proceed with high stereoselectivity. The choice of phosphine ligand can significantly influence the reaction pathway and product distribution. For instance, in the cycloisomerization of allene-dienes, the use of JohnPhosAuCl/AgSbF6 primarily yields [4+3] cycloaddition products, whereas a phosphite-based gold catalyst leads to [4+2] adducts. nih.gov
The mechanism of these cycloisomerizations typically involves the coordination of the alkyne to the cationic gold(I) center, followed by an intramolecular attack of the alkene. This can lead to the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate. researchgate.netacs.org The fate of this intermediate, and thus the final product, can be controlled by the ligand on the gold catalyst. researchgate.net Computational studies have shown that the regioselectivity of the initial ring closure can determine the final product structure, as the subsequent nucleophilic attack is often rapid. researchgate.net The stereochemical outcome of these reactions can be influenced by factors such as rotational equilibria of the gold(I) carbene intermediates and the electronic properties of the substituents. acs.org
Gold-catalyzed nitrene transfer reactions represent a powerful method for the formation of nitrogen-containing rings. The first example of a gold-catalyzed nitrene transfer was reported for olefin aziridination. nih.govuchicago.edu A gold(I) complex supported by a 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy) ligand was found to efficiently catalyze the reaction between an olefin, a sulfonamide, and an oxidant like iodosylbenzene diacetate (PhI(OAc)2). nih.govuchicago.eduorganic-chemistry.org This system avoids the need for pre-synthesized and potentially unstable nitrene precursors. uchicago.eduorganic-chemistry.org
More recently, gold-catalyzed intermolecular nitrene transfer to alkynes has been developed, providing a novel route to α,β-unsaturated amidines. nih.gov This reaction proceeds through the formation of an α-imino gold carbene intermediate, which is a departure from many other known nitrene transfer mechanisms. nih.gov Iminopyridium ylides, particularly those derived from 3,5-dichloropyridine, have been identified as effective nitrene-transfer reagents for this transformation. nih.gov
A fascinating aspect of gold(I) catalysis is the ability to control the reaction pathway to yield different products from the same starting material, a concept known as divergent catalysis. This can be achieved by modifying the ligands on the gold catalyst. The electronic and steric properties of the phosphine ligand can influence the electrophilicity of the gold center and the stability of key intermediates, thereby directing the reaction towards a specific outcome. acs.org For example, gold complexes with strongly σ-donating N-heterocyclic carbene (NHC) ligands are less electrophilic than those with phosphine ligands, while complexes with electron-poor phosphite ligands are the most electrophilic. acs.org
In the intramolecular hydroamidation of an alkynyl-substituted urea, the reaction can proceed via either a 6-exo-dig or a 5-endo-dig cyclization, leading to a dihydroquinazolinone or an indole-carboxamide, respectively. unimi.it The product ratio is dependent on the gold catalyst used, with different ligands favoring either a monometallic π-activation of the alkyne or a bimetallic σ,π-activation. unimi.it This highlights how subtle changes in the catalyst structure can lead to completely different molecular scaffolds.
A significant challenge in homogeneous gold catalysis is to control the regioselectivity of nucleophilic attack on a gold-activated alkyne, particularly due to the linear geometry of the L-Au-alkyne complex which places the ligand far from the reacting nucleophile. nih.gov To address this, a novel ligand design based on a biphenyl-2-phosphine framework has been developed. nih.gov In this design, an amide group at the 3' position of the biphenyl (B1667301) backbone can direct an incoming nucleophile, such as a carboxylic acid, via hydrogen bonding. nih.govresearchgate.net This interaction effectively renders the nucleophilic attack a pseudo-intramolecular process, leading to a dramatic increase in catalyst efficiency, with turnover numbers reaching up to 99,000. nih.gov This strategy of ligand-directed nucleophilic attack has been successfully applied to acid addition, hydration, and hydroamination of alkynes. nih.gov
Heterogeneous and Supported Gold Phosphine Catalysis (e.g., CO Oxidation)
While homogeneous gold catalysis has seen widespread development, heterogeneous and supported gold catalysts are of significant industrial importance. Gold nanoparticles supported on various metal oxides are highly active for a range of reactions, most notably the low-temperature oxidation of carbon monoxide (CO). desy.denih.gov
Atomically precise this compound complexes can serve as precursors for the synthesis of supported gold catalysts. bohrium.comchemrxiv.org The choice of the phosphine ligand in the precursor complex can have a profound impact on the properties and performance of the final supported catalyst. bohrium.comchemrxiv.org For instance, when binuclear this compound complexes are used as precursors on an alumina (B75360) support for CO oxidation, minor changes in the phosphine ligand lead to significantly different catalytic activities. bohrium.comchemrxiv.org
Using [Au2(μ2-POP)2]OTf2 (where POP is tetraphenylphosphoxane) as a precursor results in an active catalyst that outperforms a commercial Au/TiO2 reference catalyst. bohrium.comchemrxiv.org In contrast, a catalyst derived from [Au2(μ2-dppe)2]OTf2 (where dppe is diphenylphosphinoethane) shows significantly lower activity. bohrium.comchemrxiv.org This difference is attributed to the formation of phosphorus-containing ligand residues on the support from the POP ligand, which enhances the thermal stability of the gold nanoparticles and modifies their electronic properties. bohrium.comchemrxiv.org This demonstrates the delicate balance between stabilizing the gold nanoparticles with ligands and blocking the active sites. bohrium.comchemrxiv.org
Table 2: Comparison of Supported Gold Catalysts for CO Oxidation
| Precursor Complex | Support | Key Finding |
| [Au2(μ2-POP)2]OTf2 | Al2O3 | Active catalyst due to stabilizing P-containing residues. |
| [Au2(μ2-dppe)2]OTf2 | Al2O3 | Lower activity due to strongly coordinated ligands blocking active sites. |
Emerging Areas in Gold(III) Phosphine Catalysis
The field of homogeneous gold catalysis has been predominantly shaped by the chemistry of gold(I) complexes. In contrast, the application of gold(III) complexes, particularly those featuring phosphine ligands, has been historically limited. A primary challenge has been the propensity of the hard Lewis acidic Au(III) center to oxidize phosphine ligands, which are soft Lewis bases. This reactivity often leads to the reduction of Au(III) to the catalytically active Au(I) state, making the direct study and application of Au(III)-phosphine catalysts difficult. acs.orgnih.govresearchgate.net However, recent advancements are carving out new pathways for the development and application of stable and reactive Au(III)-phosphine catalysts, marking an important emerging area in catalysis.
A significant breakthrough involves the synthesis of P,N-chelated gold(III) complexes. acs.orgnih.gov To circumvent the issue of ligand oxidation, a novel synthetic strategy has been developed that involves the oxidation of a pre-formed, stable P,N-chelated gold(I) complex to the corresponding gold(III) state. This method not only prevents the undesirable oxidation of the phosphine ligand but also allows for precise control over the counter-ion, which is crucial for tuning catalytic activity. nih.gov
These stable P,N-chelated gold(III) complexes have demonstrated notable catalytic activity in synthetically valuable transformations. For instance, they have been successfully employed as catalysts in the cyclopropanation of styrene (B11656) with propargyl esters and in the intramolecular alkoxycyclization of 1,6-enynes. acs.orgnih.govnih.gov The gold(III) catalysts generally exhibit higher reactivity in cyclopropanation compared to their gold(I) counterparts. nih.gov
Another developing frontier is the application of supported gold(III)-phosphine complexes in C-C cross-coupling reactions. By immobilizing a gold(III) center onto a phosphine-functionalized fibrous nano-silica support, researchers have created a heterogeneous catalyst that demonstrates excellent activity for the cross-coupling of allylarenes or methyl acrylate with benzoxazole under green conditions. rsc.orgrsc.org This approach leverages the high accessibility of the catalytic sites within the support's three-dimensional structure and enhances catalyst stability and reusability. rsc.org
The table below summarizes the catalytic performance of P,N-chelated gold(III) complexes in selected organic transformations.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [1-Au(III)]SbF₆ | Cyclopropanation | Styrene, Propargyl 3-phenylpropiolate | Cyclopropane derivative | 99 | nih.gov |
| [2-Au(III)]SbF₆ | Cyclopropanation | Styrene, Propargyl 3-phenylpropiolate | Cyclopropane derivative | 99 | nih.gov |
| [1-Au(III)]SbF₆ | Intramolecular Alkoxycyclization | (E)-N-(4-methoxybenzyl)-N-(pent-4-en-1-yn-1-yl)benzenesulfonamide | Cyclized piperidine derivative | 99 | nih.gov |
| [2-Au(III)]SbF₆ | Intramolecular Alkoxycyclization | (E)-N-(4-methoxybenzyl)-N-(pent-4-en-1-yn-1-yl)benzenesulfonamide | Cyclized piperidine derivative | 99 | nih.gov |
Factors Influencing Catalyst Activity, Selectivity, and Lifetime
The efficacy of this compound catalysts is not intrinsic to the metal center alone but is the result of a complex interplay between various factors. The ligand framework, the nature of the counter-ion, and the specific reaction conditions all play critical roles in determining the catalyst's activity, its ability to direct a reaction towards a specific product (selectivity), and its operational stability over time (lifetime).
Electronic and Steric Effects of Phosphine Ligands
The phosphine ligand is a powerful tool for tuning the performance of a gold catalyst. Its properties can be systematically modified to influence the electronic and steric environment around the gold center.
Electronic Effects: The electron-donating ability of the phosphine ligand directly impacts the reactivity of the gold catalyst. nih.gov Ligands with electron-donating substituents increase the electron density on the gold atom. This enhanced electron density can stabilize the cationic gold center and modulate its interaction with substrates. acs.org For example, highly electron-rich ylide-substituted phosphines (YPhos) have been shown to generate exceptionally active gold(I) catalysts, achieving high turnover numbers in reactions like hydroaminations. acs.orggessnergroup.com The electronic properties of the phosphine can be quantified and correlated with reaction outcomes, providing a means to rationally select or design ligands for specific applications. nih.gov
Steric Effects: The size and shape, or steric bulk, of the phosphine ligand are crucial for both catalyst stability and selectivity. rsc.org Highly sterically demanding ligands, such as BrettPhos and Me4t-BuXPhos, create a congested environment around the gold center. sigmaaldrich.com This steric shielding can prevent catalyst decomposition pathways like aggregation, thereby leading to a longer catalyst lifetime. sigmaaldrich.com Furthermore, steric hindrance can control the way substrates approach the catalytic center, which can be exploited to achieve high levels of selectivity in chemical transformations. d-nb.inforesearchgate.net For instance, in cycloisomerization reactions, the steric properties of the phosphine ligand have been shown to govern the selectivity between different cycloaddition pathways. acs.orgresearchgate.net
The following table provides a qualitative summary of how ligand properties influence catalyst performance.
| Ligand Property | Effect on Gold Center | Impact on Catalyst Performance | Example Ligand Type |
|---|---|---|---|
| High Electron Donicity | Increases electron density | Enhances catalytic activity; Stabilizes cationic intermediates | Alkylphosphines, Ylide-substituted phosphines |
| Low Electron Donicity (Electron-poor) | Decreases electron density | Increases Lewis acidity of gold; Can enhance selectivity in specific reactions | Phosphites, Fluoroarylphosphines |
| Large Steric Bulk | Shields the metal center | Increases catalyst stability/lifetime; Influences regioselectivity and stereoselectivity | Buchwald-type biaryl phosphines (e.g., BrettPhos) |
| Small Steric Bulk | Allows easier substrate access | May lead to higher activity but potentially lower stability and selectivity | Triphenylphosphine (B44618) (relative to bulky ligands) |
Role of Counter-ions and Additives
For cationic this compound complexes, the counter-ion is not merely a spectator but an active participant in the catalytic cycle. researchgate.netacs.org The generation of the catalytically active cationic gold species often involves the use of a silver salt additive (e.g., AgSbF₆, AgOTf) to abstract a halide from a neutral gold-halide precatalyst. sigmaaldrich.com The resulting counter-ion from the silver salt then associates with the cationic gold center.
Impact of Reaction Conditions
The operational environment, defined by parameters such as temperature and solvent, exerts a significant influence on the performance of this compound catalysts.
Temperature: Reaction temperature can dictate the outcome of a catalytic reaction by favoring one reaction pathway over another. For example, in gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles, the reaction can be selectively tuned to produce either allenes at room temperature or diaryl-indenes at an elevated temperature of 80 °C. researchgate.net For supported gold catalysts, temperature can also affect the catalyst's surface properties. In systems using polymeric stabilizers, higher temperatures can lead to the detachment of the stabilizer from the gold surface, exposing more active sites and thus increasing catalytic activity. mdpi.com
Solvent: The choice of solvent is critical and can determine the success or failure of a gold-catalyzed reaction. researchgate.net Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the activation barriers of different reaction pathways. In some cases, specific solvents are required to achieve high yields; for instance, the AuBr₃-catalyzed formation of certain indenes proceeds efficiently in dichloroethane or trifluoroethanol but fails in toluene or THF. researchgate.net
Photophysical Properties of Luminescent Gold Phosphine Complexes
Analysis of Electronic Transitions (Ligand-to-Metal Charge Transfer and Metal-Centered)
The luminescence in gold(I) phosphine (B1218219) complexes originates from several distinct electronic transitions. The absorption spectra of these complexes typically display high-energy bands in the UV region (around 230–310 nm), which are generally assigned to intra-ligand (IL) π–π* transitions centered on the phosphine or other organic ligands. rsc.orgcsic.esmdpi.com These bands are often similar in shape and position to those of the free, uncoordinated ligands. rsc.orgmdpi.com
More significant to their luminescent properties are the charge-transfer and metal-centered transitions that occur at lower energies:
Ligand-to-Metal Charge Transfer (LMCT): In many gold(I) phosphine complexes, particularly those with electron-rich ligands like thiolates, emission can arise from LMCT transitions. unizar.es For instance, the emission in some phosphine-gold-thiolate derivatives, which typically occurs between 400 nm and 700 nm, is primarily attributed to an LMCT from the thiolate ligand to the gold center. unizar.es However, theoretical calculations on certain dithiolate gold(I) complexes suggest that the emissive processes can also be a mixture of intra-ligand charge transfer (ILCT) and ligand-to-ligand charge transfer (LL'CT), for example, from a thiolate to a pyridine (B92270) or phenyl group on the phosphine. unizar.es In some cases, absorption bands may be characterized as having a mixed ILCT and LMCT character. rsc.orgresearchgate.net
Metal-Centered (MC) Transitions: Gold(I) complexes can exhibit luminescence arising from metal-centered (d→p) transitions. The lowest electronic excited state in some polynuclear gold phosphine systems, such as [Au3(dmmp)2]3+, has been assigned to a 3[(dδ*)(pσ)] transition, which involves orbitals primarily located on the gold atoms. rsc.org These transitions are heavily influenced by the presence of gold-gold (aurophilic) interactions.
The nature of the electronic transitions can be significantly altered by the type of phosphine ligand used. For example, replacing a phosphine like PMe3 with PPh3 can change the character of the electronic transitions due to the introduction of low-lying π*-orbitals from the phenyl groups. acs.org
Role of Aurophilic Interactions in Modulating Luminescence
Aurophilic interactions, which are weak relativistic attractions between gold(I) centers (Au···Au), play a crucial role in the photophysical properties of many this compound complexes, particularly in the solid state or in aggregates. rsc.orgcsic.esmdpi.com These interactions can significantly influence the energy of the excited states and, consequently, the emission characteristics. mdpi.com
The formation of dimers or larger aggregates stabilized by aurophilic interactions often leads to the appearance of new, low-energy emission bands. csic.es For example, the dinuclear complex [Au2(C≡C(CH2)3C≡C)(PPh2py)2] forms dimers in the solid state through intermolecular aurophilic interactions, which affects its luminescent properties. csic.es Similarly, in a series of digold(I)-pyridine-2-thiolate complexes, a red-shift in the absorption band was partly attributed to aurophilic interactions. psu.edu The presence of these interactions in [Au(dppm)Au(spy)] (where dppm is bis(diphenylphosphino)methane (B1329430) and spy is pyridine-2-thiolate) results in a low-energy emission at approximately 660 nm in the solid state, which is absent in a related complex that lacks such interactions. psu.edu
In polynuclear gold clusters, the Au···Au distances are critical. The trinuclear complex [Au3(dmmp)2]3+ features intramolecular Au···Au distances of 2.981 Å and 2.962 Å, and its luminescence is directly tied to the metal-centered excited state involving the cluster of gold atoms. rsc.org The strength and geometry of these interactions provide a direct mechanism for tuning the emission energy of the resulting materials.
Aggregation-Induced Emission (AIE) Phenomena in this compound Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect has been observed in certain gold(I) phosphine systems. rsc.org
The AIE behavior is often linked to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. In this compound complexes, AIE can be influenced by the formation of intermolecular interactions such as π-stacking and aurophilic bonds upon aggregation. rsc.orgresearchgate.net
For example, a study of gold(I) complexes with phosphine ligands functionalized with a triphenylene (B110318) chromophore revealed aggregation-induced emission broadening. rsc.orgresearchgate.net The formation of aggregates can also lead to shifts in emission color. When certain tetranuclear gold(I) dibenzo[g,p]chrysene (B91316) derivatives were introduced into a PMMA matrix, the emission color shifted from blue to greenish due to the formation of aggregates. mdpi.com This shift is indicative of changes in the excited state energies caused by intermolecular π-π interactions and other contacts established in the aggregated state. mdpi.com
Intersystem Crossing and Phosphorescence Characteristics
A key feature of many luminescent this compound complexes is their ability to exhibit phosphorescence at room temperature. rsc.orgmdpi.com This is a direct consequence of the "heavy-atom effect" introduced by the gold center. The large spin-orbit coupling constant of gold significantly enhances the rate of intersystem crossing (ISC), the process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). rsc.orgmdpi.com
This efficient population of the T1 state allows for phosphorescence, which is emission from the triplet state back to the singlet ground state (T1 → S0). This emission is characterized by several key features:
Large Stokes' Shift: The phosphorescence band appears at a much longer wavelength (lower energy) than the absorption and any corresponding fluorescence bands. rsc.orgresearchgate.net
Long Lifetime: The lifetime of phosphorescence is typically in the microsecond (µs) to millisecond (ms) range, significantly longer than the nanosecond (ns) lifetimes of fluorescence. rsc.org For example, in one study, the fluorescence lifetimes were on the order of a few nanoseconds, while the phosphorescence lifetimes were hundreds of microseconds. rsc.org
Oxygen Sensitivity: The long-lived triplet state is susceptible to quenching by molecular oxygen, meaning the phosphorescence intensity often decreases or disappears in the presence of air. mdpi.com This quenching is a common diagnostic test for phosphorescence. mdpi.com
In some systems, both fluorescence and phosphorescence can be observed simultaneously, resulting in dual emission. rsc.org For instance, when oxygen is removed from solutions of certain gold(I) complexes, a new, structured emission band appears at longer wavelengths, which is assigned to metal-perturbed 3IL (triplet intra-ligand) phosphorescence. rsc.orgresearchgate.net
Strategies for Tuning Emissive Properties through Chromophore Positioning and Ligand Environment
One effective strategy is to functionalize the phosphine ligand itself with a chromophore. rsc.org Phosphines containing extended aromatic systems like triphenylene, phenanthrene, or carbazole (B46965) can act as the primary light-emitting component of the complex. rsc.orgresearchgate.net The direct coordination of such an emissive chromophore to the gold center can enhance phosphorescence by maximizing the heavy-atom effect, which facilitates the population of the triplet state. rsc.org
A comparative study explored three different arrangements:
The chromophore is part of the phosphine ligand.
The chromophore is on a second ligand coordinated to the gold center.
Chromophores are present on both the phosphine and the second ligand. rsc.org
The electronic nature of the ligands also provides a powerful tool for tuning. The electron-richness of novel "AuPhos" ligands, which are gold-substituted phosphines, can be modulated by changing the π-accepting ability of the other ligands attached to the gold atoms. chemistryviews.org This control over the electronic properties of the phosphine itself directly impacts the properties of the resulting metal complexes. chemistryviews.org Additionally, the choice of ancillary ligands, such as alkynyls, can introduce new emissive states, with transitions potentially involving the alkynyl moiety, such as 3[σ(Au-P)→π*(C≡Cpy)]. csic.es
Table of Photophysical Data for Selected this compound Complexes
| Complex | Solvent/State | Absorption λmax (nm) | Emission λem (nm) | Assignment | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|---|---|---|
| [Au(dppm)Au(spy)] | Solid | ~324 | 496, 660 | S→Au CT | N/A | N/A | psu.edu |
| [Au(dpph)Au(spy)] | Solid | ~312 | 482 | S→Au CT | N/A | N/A | psu.edu |
| [Au3(dmmp)2]3+ | Acetonitrile (degassed) | N/A | 467, 580 | Phosphorescence | N/A | 1.6 µs, 7.0 µs | rsc.org |
| Tetranuclear Au(I)-DBC-PPh3 (Complex 3) | CH2Cl2 | 389, 410 | 425, 450 | 1IL (π-π) | 0.13 | 1.2 ns | mdpi.com |
| Tetranuclear Au(I)-DBC-PMe3 (Complex 4) | CH2Cl2 | 388, 408 | 424, 449 | 1IL (π-π) | 0.08 | 1.0 ns | mdpi.com |
Interactions of Gold Phosphine Complexes with Biological Systems: Mechanistic Insights
Elucidation of Enzyme Inhibition Mechanisms
Gold phosphine (B1218219) complexes are notable for their ability to inhibit specific enzymes, a key aspect of their mechanism of action. Two prominent examples are Thioredoxin Reductase (TrxR) and Poly (ADP-ribose) polymerase-1 (PARP-1).
Thioredoxin Reductase (TrxR): A primary and well-established target for cytotoxic gold complexes is the enzyme thioredoxin reductase (TrxR). researchgate.netuky.edu This selenoenzyme plays a crucial role in maintaining the cellular redox balance. nih.gov The inhibition of TrxR by gold(I) phosphine complexes is a critical event that can trigger apoptosis, or programmed cell death. uky.edu The mechanism of inhibition is believed to involve the covalent binding of the gold(I) center to the selenocysteine (B57510) (Sec) residue within the active site of TrxR. researchgate.net This interaction often occurs after the displacement of ligands from the gold complex. acs.org For instance, studies with auranofin and related gold(I) phosphine complexes have demonstrated their potent and specific inhibition of both cytosolic and mitochondrial TrxR. unifi.it The inhibition of TrxR disrupts the cell's ability to counteract oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis. unifi.it The inhibitory potential of some gold(I) phosphine complexes, such as Et3PAuCl, against TrxR has been quantified with low EC50 values, confirming TrxR as a significant biological target. acs.org
Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a zinc-finger protein that plays a vital role in DNA repair. unipd.itmdpi.com Certain gold complexes have been shown to be potent inhibitors of PARP-1. unipd.it The inhibitory mechanism involves the gold ions inducing the substitution of zinc in the zinc-finger domains of the protein. unipd.it This "gold finger" formation damages the DNA-binding domain of PARP-1, leading to its inhibition. unipd.it This mode of action presents an alternative strategy for PARP-1 inhibition compared to traditional organic inhibitors that target the catalytic domain. unipd.it
Specific Covalent Binding Modalities to Biological Thiols
The high affinity of gold(I) for soft donor atoms like sulfur and selenium governs its interactions with biological thiols and selenols.
Cysteine and Selenocysteine: Gold(I) phosphine complexes exhibit a pronounced reactivity towards cysteine (Cys) and selenocysteine (Sec) residues in proteins. mdpi.comnih.gov This interaction is characterized by the formation of strong covalent bonds. acs.org The gold center, often as a {(PR3)Au}+ fragment, binds directly to the sulfur or selenium atom of the amino acid side chain. acs.orgresearchgate.net This binding typically involves the displacement of other ligands from the gold complex. acs.org Experimental evidence from electrospray ionization mass spectrometry (ESI-MS) confirms that gold complexes preferentially attach to free cysteine and selenocysteine side chains. mdpi.com The high reactivity of gold(I) towards these residues is a key factor in the inhibition of enzymes like TrxR, which contains a critical selenocysteine in its active site. researchgate.net Theoretical studies using density functional theory (DFT) have further elucidated this interaction, showing favorable kinetics for the reaction of gold(I) complexes with cysteine and selenocysteine. unipi.it
Chemical Modalities of DNA and Protein Interactions
While proteins, particularly those containing cysteine and selenocysteine, are considered the primary targets for many gold phosphine complexes, interactions with DNA can also occur, often influenced by the nature of the ligands attached to the gold center. unifi.itnih.gov
Protein Interactions: The interaction of this compound complexes with proteins is largely driven by the high affinity of gold(I) for sulfur and selenium. researchgate.net This leads to the selective targeting of cysteine and selenocysteine residues. nih.gov However, in the absence of these preferred residues, gold(I) has been shown to bind to other amino acid side chains, including histidine, lysine, and arginine, as well as the N-terminal amino group. mdpi.com The binding can occur through the coordination of the gold-containing fragment or free gold ions released from the complex. mdpi.comnih.gov These interactions can lead to the inhibition of protein function, as seen with TrxR and PARP-1. researchgate.netunipd.it
DNA Interactions: The interaction of this compound complexes with DNA is generally considered to be weaker and less significant than their interactions with proteins. unifi.itnih.gov However, the ligands of the gold complex can play a crucial role in mediating DNA interactions. For instance, a gold(I) phosphine complex containing a naphthalimide ligand, a known DNA-targeting structure, has been shown to accumulate in the cell nucleus, suggesting that the ligand can act as a vector to transport the this compound moiety to the DNA. acs.org In such cases, the interaction with DNA may become a more relevant biological target. acs.org The interactions with DNA are often non-covalent, although some gold(III) porphyrins have been reported to cause DNA fragmentation. unifi.it The primary forces governing DNA-protein interactions in general include hydrogen bonding, and ionic and electrostatic interactions between the negatively charged DNA backbone and positively charged regions of proteins. numberanalytics.com
Cellular Uptake Mechanisms of this compound Complexes
The ability of this compound complexes to enter cells is a critical determinant of their biological activity. Several factors, including the lipophilicity of the complex and the nature of its ligands, influence the efficiency and mechanism of cellular uptake.
Furthermore, specific ligands can facilitate the transport of gold complexes into cells and even into specific cellular compartments. As mentioned previously, a naphthalimide ligand was shown to enhance the nuclear uptake of a gold(I) phosphine complex. acs.org The presence of serum proteins can also impact cellular uptake; for example, the cellular uptake of one organometallic gold(I) phosphine complex was reduced in the presence of serum due to protein binding. rsc.org Differential cellular uptake has been observed between cancerous and healthy cells, suggesting some level of selective accumulation in tumor cells for certain this compound complexes. uky.edu
Future Research Directions in Gold Phosphine Chemistry
Unexplored Ligand Architectures and Their Chemical Space
The performance of a gold catalyst is intrinsically linked to the electronic and steric properties of its phosphine (B1218219) ligands. While traditional phosphines like triphenylphosphine (B44618) have been foundational, the future lies in the rational design of sophisticated and unexplored ligand architectures to access new reactivity and stability.
Detailed research findings indicate a shift towards highly sterically demanding and electron-rich phosphines. sigmaaldrich.comgessnergroup.com Ligands such as BrettPhos and Me4t-BuXPhos create significant steric congestion around the gold center, which enhances catalyst stability and longevity while facilitating challenging reactions by minimizing side reactions. sigmaaldrich.com Another promising frontier is the development of ylide-substituted phosphines (YPhos), which have demonstrated superior electron-donating ability compared to simple alkyl phosphines, leading to highly active catalysts. gessnergroup.com The exploration of P-pyrrole phosphines, which act as monodentate ligands, has also yielded effective precatalysts for cycloisomerization reactions. researchgate.net
The incorporation of chirality into phosphine ligands remains a largely untapped area with immense potential for asymmetric gold catalysis. researchgate.netnih.gov The synthesis of gold(I) and gold(III) complexes with chiral phosphine ligands, such as (R,R)-(-)-2,3-bis(t-butylmethylphosphino) quinoxaline (B1680401), is a step towards expanding this chemical space. nih.gov Furthermore, the use of multidentate phosphines is crucial for preparing clusters with varying core sizes and exotic geometries that deviate from regular polyhedrons. nih.gov These ligands can influence the nuclearity and geometry of gold clusters, as seen in the formation of [core+exo]-type structures which exhibit unique electronic and optical properties. acs.org The introduction of heteroatoms and π-conjugated systems into the ligand framework also offers a strategy for fine-tuning the electronic structure and photophysical properties of gold complexes. acs.orgrsc.org
| Ligand Architecture Class | Key Features | Reported Applications/Advantages | Example(s) |
|---|---|---|---|
| Bulky Biaryl Phosphines | High steric hindrance, electron-rich | Increased catalyst stability and lifetime; facilitates challenging transformations. sigmaaldrich.com | BrettPhos, Me4t-BuXPhos sigmaaldrich.com |
| Ylide-Substituted Phosphines (YPhos) | Extremely strong electron donors. gessnergroup.com | Generation of highly active catalysts for reactions like hydroaminations. gessnergroup.comresearchgate.net | YMesPCy2 researchgate.net |
| Chiral Phosphines | Introduction of asymmetry at the metal center. nih.gov | Potential for enantioselective catalysis; expands chemical diversity. researchgate.netnih.gov | (R,R)-(-)-2,3-bis(t-butylmethylphosphino) quinoxaline nih.gov |
| Multidentate Phosphines | Chelating or bridging coordination modes. | Control of cluster nuclearity; formation of novel geometries (e.g., core+exo). nih.govacs.org | 1,3-bis(diphenylphosphino)propane (B126693) (dppp) acs.org |
| Heteroatom-Containing Phosphines | Contains additional donor atoms (e.g., N); potential for hydrogen bonding. rsc.org | Tuning of electronic properties; formation of supramolecular structures. rsc.org | N-(diphenylphosphino)-4-(pyridin-2-yl)pyrimidin-2-amine rsc.org |
Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is critical for the rational design of next-generation gold phosphine catalysts. Future research will increasingly rely on advanced spectroscopic and imaging techniques capable of characterizing catalyst structures and transient intermediates under actual operating conditions.
Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is a powerful methodology for establishing structure-reactivity relationships. hidenanalytical.comwikipedia.org Techniques such as in-situ X-ray Absorption Fine Structure (XAFS) spectroscopy have been successfully applied to study heterogeneous gold catalysts, providing crucial information about the state of gold species during reactions like acetylene (B1199291) hydrochlorination. acs.org The combination of Raman spectroscopy with mass spectrometry is another ideal tool for operando studies, providing detailed molecular structure information alongside reaction profiles. hidenanalytical.com These methods help to elucidate the dynamic changes a catalyst undergoes during operation, moving beyond static pre- and post-reaction characterization. chemrxiv.org
High-resolution mass spectrometry and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying and characterizing complex or transient species. nih.govrsc.org For instance, Electrospray Ionization (ESI) mass spectrometry and NMR have been pivotal in confirming the presence of hydrides in ultrastable phosphine-protected gold nanoclusters, a challenging analytical task. rsc.org For gold(III)-phosphine complexes, ³¹P NMR is characteristic, often showing doublets resulting from cis-P-P coupling, which helps in structural elucidation. nih.gov
At the frontier of spatial resolution, single-molecule imaging techniques are beginning to provide unprecedented insights. Single-molecule electrochemiluminescence microscopy, for example, can map the chemical activity on gold surfaces with a spatial resolution of up to 37 nm. nih.gov This allows for the direct visualization of the relationship between the catalyst's structure and its activity at the nanoscale, revealing that the restructuring of catalysts plays a significant role in their reactivity. nih.gov
| Technique | Information Provided | Application in this compound Chemistry |
|---|---|---|
| Operando X-ray Absorption Fine Structure (XAFS) | Oxidation state, coordination environment, and local structure of gold atoms. acs.org | Characterizing the active sites of gold catalysts under reaction conditions. acs.org |
| Operando Raman/Mass Spectrometry | Vibrational modes (molecular structure) and simultaneous product/reactant analysis. hidenanalytical.com | Establishing structure-activity relationships and reaction mechanisms in real-time. hidenanalytical.comwikipedia.org |
| High-Resolution Mass Spectrometry (e.g., ESI-MS) | Precise mass and composition of molecular and cluster species. | Identification of novel or transient species, such as hydrido gold clusters. rsc.org |
| Multinuclear NMR Spectroscopy (e.g., ³¹P NMR) | Information on ligand coordination, complex geometry, and P-P coupling. nih.gov | Structural characterization of new this compound complexes in solution. nih.gov |
| Single-Molecule Electrochemiluminescence Microscopy | High spatial resolution imaging of electrochemical reactions on a surface. nih.gov | Mapping chemical activity and kinetics at the nanoscale on gold catalysts. nih.gov |
Integration with Emerging Nanoscience and Materials Design Paradigms
The interface between molecular this compound chemistry and nanoscience presents a rich area for future exploration. Phosphine ligands are crucial not only for creating discrete molecular complexes but also for stabilizing and modifying the properties of gold nanoclusters and nanoparticles, which exhibit unique size-dependent electronic and physical properties. rsc.orgnih.gov
Research has shown that phosphine ligands are instrumental in controlling the final shape and size of gold nanoclusters. nih.gov Their presence affects the thermodynamic stability, bonding, and electronic structure of the gold core. nih.govacs.org A significant finding is that phosphine ligation can stabilize "hidden" ground state geometries that are unstable for bare gold clusters. nih.govacs.orgchemrxiv.org For example, phosphines induce a transition from planar to three-dimensional structures in smaller gold clusters (4-5 atoms) than is predicted for their ligand-free counterparts. nih.govacs.org This highlights the profound impact of the ligand environment on nanocluster morphology and functionality. nih.gov
Diphosphine ligands have been used to protect ultrasmall gold nanoclusters, such as Au₈ and Au₁₃, which display interesting molecular-like properties, including luminescence, due to quantum confinement effects. rsc.orgosti.gov The labile nature of the Au-P bond is advantageous, as the phosphine ligands can be removed under mild conditions, which is a critical step for activating gold-based catalysts without causing the nanoparticles to agglomerate. nih.gov The unique electronic structures of these phosphine-stabilized clusters, sometimes featuring "core+exo" geometries, lead to distinct optical properties, such as single absorption bands in the visible region. acs.org These characteristics make them promising materials for applications in catalysis and sensing. nih.gov
| Nanoscience Paradigm | Role of Phosphine Ligands | Resulting Properties/Opportunities |
|---|---|---|
| Nanocluster Stabilization | Act as protective agents, preventing agglomeration. nih.gov | Formation of atomically precise ultrasmall gold nanoparticles with molecular-like properties. rsc.orgnih.gov |
| Geometric Control | Induce transitions to 3D structures; stabilize "hidden" ground states. nih.govacs.org | Access to novel cluster morphologies not seen in bare gold systems; tunability of structure. nih.govacs.org |
| Electronic Structure Modification | Affect s-d hybridization and frontier molecular orbitals (HOMO/LUMO). acs.orgnih.gov | Unique optical and luminescent properties; tailored electronic behavior. acs.orgrsc.org |
| Catalyst Precursors | Labile Au-P bond allows for easy ligand removal to expose active sites. nih.gov | Activation of supported gold nanoparticle catalysts under mild conditions. nih.gov |
Development of Novel Theoretical Models for Predicting Reactivity and Properties
Computational chemistry is an increasingly indispensable tool in this compound research, providing insights that complement experimental findings and guide future discovery. The development of more sophisticated and predictive theoretical models is a key research direction for accelerating the design of new catalysts and materials.
Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of phosphine-stabilized gold clusters, offering atomic-level insights into their geometric and electronic structures. nih.gov Large-scale computational studies, which generate extensive databases of thousands of potential Auₙ(PH₃)ₘ structures, are crucial for mapping the potential energy surface and predicting the most stable nanocluster ground states. nih.govacs.orgchemrxiv.org These high-throughput computational approaches underscore the importance of including the ligand environment for accurate predictions of nanocluster morphology. nih.gov
A critical aspect of modeling gold is the inclusion of relativistic effects. smith.edu These effects are responsible for many of gold's unique properties, including its high electronegativity and strong Lewis acidity, which are central to its catalytic activity. smith.eduresearchgate.net Theoretical models that properly account for relativistic contractions of gold's valence orbitals are essential for accurately predicting bond stabilities and reactivity. researchgate.netacs.org
Beyond DFT, new computational paradigms are emerging. Machine learning (ML) is set to revolutionize catalyst design by rapidly screening vast chemical spaces. umn.edu ML algorithms can simulate surface compositions of gold-containing alloys or predict reaction outcomes from starting materials and catalysts, significantly reducing the need for expensive and time-consuming experimentation. cmu.educhemrxiv.org These data-driven approaches can identify optimal catalyst compositions and even generate unbiased reaction data that could be used to train models for mechanism-based chemical reasoning. chemrxiv.orgresearchgate.net For simulating very large systems, such as metalloid gold clusters that are challenging for traditional DFT, more computationally efficient methods like density-functional tight-binding (DFTB) are being developed and parameterized specifically for phosphine-ligated gold systems. rsc.orgnih.gov
| Theoretical Model/Approach | Purpose | Application in this compound Chemistry |
|---|---|---|
| Density Functional Theory (DFT) | Calculate geometric and electronic structures, bond energies, and vibrational modes. nih.gov | Understanding bonding, stability, and properties of specific this compound complexes and clusters. nih.govnih.gov |
| Relativistic Corrections | Account for the effects of special relativity on heavy elements like gold. smith.edu | Accurate prediction of electronic properties, Lewis acidity, and bond strengths. smith.eduresearchgate.net |
| High-Throughput Computational Screening | Generate and analyze large databases of structures to find low-energy isomers. nih.gov | Predicting stable nanocluster morphologies and understanding ligand influence. acs.orgchemrxiv.org |
| Machine Learning (ML) | Predict catalytic performance, reaction outcomes, and optimal compositions from data. umn.educmu.edu | Accelerating catalyst discovery and enabling automated, unbiased reaction modeling. chemrxiv.orgresearchgate.net |
| Density-Functional Tight-Binding (DFTB) | Provide a computationally less expensive quantum method for very large systems. rsc.org | Simulating the geometry and electronic structure of large phosphine-stabilized gold clusters. rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing gold(I) phosphine complexes, and how are critical parameters optimized?
- Methodology : Synthesis typically involves reacting AuCl with phosphine ligands (e.g., bis(o-biphenyl)phosphine) in anhydrous solvents under inert atmospheres. Key parameters include ligand-to-gold molar ratios (1:1 or 2:1), solvent polarity (e.g., dichloromethane or toluene), and reaction duration (12–24 hours). Characterization via P NMR ensures ligand coordination, while X-ray crystallography confirms geometry .
- Optimization : Adjusting steric bulk of phosphine ligands (e.g., substituting biphenyl groups) can enhance stability. For example, bulky ligands reduce decomposition via dimerization pathways .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing gold(I) phosphine complexes?
- Techniques :
- NMR Spectroscopy : H, C, and P NMR identify ligand coordination shifts (e.g., P shifts at 30–50 ppm for phosphine-gold bonds) .
- X-ray Crystallography : Resolves Au–P bond lengths (typically 2.2–2.3 Å) and aurophilic interactions (Au···Au distances ~3.0 Å) critical for stability .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [Au(PPh)Cl]) .
Q. How do aurophilic interactions influence the structural and catalytic properties of gold phosphine complexes?
- Analysis : Aurophilic interactions (Au···Au) stabilize supramolecular assemblies and enhance electron delocalization. For example, hypercoordinated clusters with central heteroatoms (e.g., S, N) exhibit shortened Au···Au distances (~3.0 Å), increasing thermal stability and catalytic activity in π-activation reactions .
Advanced Research Questions
Q. How can multivariate analysis resolve subtle ligand effects on gold(I)-catalyzed reactions?
- Approach : Multivariate models correlate ligand descriptors (e.g., cone angle, electronic parameters) with reaction outcomes (e.g., enantioselectivity, turnover frequency). For instance, steric maps of phosphine ligands predict regioselectivity in hydroamination reactions .
- Case Study : A study using bis(o-biphenyl)phosphine ligands revealed that steric shielding reduces catalyst decomposition by 70% compared to smaller ligands .
Q. What strategies address contradictory data in this compound catalytic mechanisms (e.g., nucleophilic attack vs. redox pathways)?
- Resolution :
Kinetic Isotope Effects (KIE) : Differentiate between concerted (KIE ≈ 1) and stepwise mechanisms (KIE > 2) .
Computational Modeling : DFT calculations identify transition states (e.g., Au–π vs. Au–σ intermediates) .
In Situ Spectroscopy : Raman or IR monitors intermediate species during catalysis .
Q. How can researchers design experiments to probe ligand steric effects on gold(I) catalyst stability?
- Experimental Design :
- Ligand Libraries : Synthesize phosphines with graded steric bulk (e.g., biphenyl vs. triphenyl groups).
- Decomposition Studies : Track catalyst half-life under standardized conditions (e.g., in THF at 60°C).
- Cross-Validation : Compare X-ray structures of catalysts before/after reactions to identify ligand distortion or dissociation .
Q. What methodologies enable the study of chirality induction in this compound complexes for asymmetric catalysis?
- Techniques :
- Circular Dichroism (CD) : Detects chirality in co-assembled systems (e.g., urea-based "sergeant-and-soldier" assemblies).
- Temperature-Dependent NMR : Reveals dynamic chiral inversion in Au–arylacetylide complexes .
Data Presentation Guidelines
- Tables : Include ligand structures, reaction conditions, and catalytic outcomes (e.g., TOF, enantiomeric excess).
- Figures : Highlight crystallographic data (Au–P/Au···Au distances) and kinetic profiles.
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental details (e.g., full NMR/X-ray datasets in supplementary materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
